molecular formula C10H16 B8663164 1,3-Cyclopentadiene, 1-pentyl CAS No. 85801-12-3

1,3-Cyclopentadiene, 1-pentyl

Cat. No.: B8663164
CAS No.: 85801-12-3
M. Wt: 136.23 g/mol
InChI Key: RIUMFBQICCDHFC-UHFFFAOYSA-N
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Description

Significance of Cyclopentadiene (B3395910) Scaffolds in Synthetic and Catalytic Sciences

The cyclopentadiene moiety, particularly in its anionic form, the cyclopentadienyl (B1206354) (Cp) ligand, has had a profound impact on the field of organometallic chemistry. rug.nl The Cp ligand's ability to bond with a wide array of metal atoms has led to the development of a vast family of compounds known as metallocenes, which are instrumental in numerous catalytic processes. researchgate.net These complexes are not only versatile precursors for creating new functional materials like heterocycles and organic conductors but also serve as catalysts themselves. researchgate.net

The stability and reactivity of these metal complexes can be finely tuned by modifying the cyclopentadiene ring with various functional groups. researchgate.net This tunability is a key reason for their widespread use. For instance, cyclopentadiene is a highly reactive diene in the Diels-Alder reaction, a powerful method for forming six-membered rings in organic synthesis. wikipedia.org Furthermore, the development of chiral cyclopentadienyl ligands has been pivotal in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. mdpi.comwikipedia.org The influence of cyclopentadienyl ligands extends to stabilizing metals in low oxidation states and in the formation of unique cluster compounds. rug.nl

Overview of Alkyl-Substituted Cyclopentadiene Derivatives in Academic Contexts

The introduction of alkyl substituents onto the cyclopentadiene ring is a common strategy to modulate the steric and electronic properties of the resulting ligands and their corresponding metal complexes. rsc.org The size and nature of the alkyl group can significantly influence the stability, solubility, and catalytic performance of these compounds. rsc.org For example, increasing the steric bulk of the substituents can enhance the stability of the resulting complexes. rsc.org

Research has shown that alkyl-substituted cyclopentadienes are crucial in the development of catalysts for olefin polymerization. caltech.edu The stereochemistry of the resulting polymers, such as polypropylene, can be controlled by carefully selecting the alkyl substituents on the cyclopentadienyl ligand. caltech.edu The synthesis of these alkyl-substituted cyclopentadienes is an active area of research, with various methods being developed to achieve specific substitution patterns. uq.edu.augoogle.com These synthetic routes often involve the reaction of a cyclopentadienyl anion with an alkyl halide. google.com The resulting alkyl-cyclopentadiene can then be used to synthesize a variety of metallocene catalysts with tailored properties. google.com

Detailed Profile of 1,3-Cyclopentadiene, 1-pentyl

This section focuses specifically on the chemical compound this compound, providing a summary of its properties and relevant research findings.

Chemical and Physical Properties

Below is a table summarizing the key computed and experimental properties of this compound.

Property NameProperty Value
Molecular Weight 136.23 g/mol kingdraw.com
Exact Mass 136.125201 g/mol kingdraw.com
Molecular Formula C10H16
IUPAC Name 1-pentylcyclopenta-1,3-diene kingdraw.com
Boiling Point 52°C at 8 mm Hg prepchem.com
XLogP3 3.8 kingdraw.com
Rotatable Bond Count 4 kingdraw.com
Hydrogen Bond Donor Count 0 kingdraw.com
Hydrogen Bond Acceptor Count 0 kingdraw.com

Research Findings and Synthesis

This compound, also known as n-pentylcyclopentadiene, is a specific alkyl-substituted cyclopentadiene derivative. Its synthesis is a key step for its use as a ligand in organometallic chemistry. One documented synthetic method involves the reaction of sodium cyclopentadienide (B1229720) with 1-bromopentane (B41390) in a solvent mixture of tetrahydrofuran (B95107) (THF) and hexamethylphosphoramide. prepchem.com This reaction, when carried out at low temperatures followed by warming, and subsequent extraction and distillation, can produce pentylcyclopentadiene in high yield (85%). prepchem.com

Once synthesized, n-pentylcyclopentadiene can be deprotonated to form the corresponding n-pentylcyclopentadienyl anion. This anion is a valuable ligand for the creation of metallocene catalysts. google.com For instance, it can be reacted with a metal-containing compound, such as zirconium tetrachloride, to form a metallocene. google.com These types of catalysts are particularly relevant in the field of olefin polymerization. google.com

Research has also explored the synthesis of more complex derivatives, such as 2,3,4,5-tetramethyl-1-n-pentylcyclopentadiene. This is achieved through a Grignard reaction of 2,3,4,5-tetramethylcyclopent-2-en-1-one with a pentyl Grignard reagent, followed by dehydration. researchgate.net The resulting ligand has been used to synthesize rhodium and iridium dimeric complexes, which have been investigated for their antimicrobial activity. researchgate.net The potassium salt of the 2,3,4,5-tetramethyl-1-n-pentylcyclopentadienyl ligand has been characterized as a coordination polymer. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85801-12-3

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-pentylcyclopenta-1,3-diene

InChI

InChI=1S/C10H16/c1-2-3-4-7-10-8-5-6-9-10/h5-6,8H,2-4,7,9H2,1H3

InChI Key

RIUMFBQICCDHFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC1

Origin of Product

United States

Theoretical and Computational Investigations of 1,3 Cyclopentadiene, 1 Pentyl and Analogs

Electronic Structure and Reactivity Descriptors

Computational methods are invaluable for dissecting the intricate electronic landscapes of molecules. For substituted cyclopentadienes, these investigations reveal how different functional groups modulate the electron distribution and, consequently, the chemical reactivity of the cyclopentadiene (B3395910) ring.

Conceptual Density Functional Theory (CDFT) Analysis

Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding the reactivity of chemical systems. mdpi.com Through the calculation of various descriptors, CDFT offers insights into the nucleophilic and electrophilic nature of molecules, predicting their behavior in chemical reactions. mdpi.com

In a study of various mono- and pentasubstituted cyclopentadiene analogs, CDFT was employed to characterize the global and local reactivity indices of the reactants. mdpi.com These calculations help in understanding the electronic effects of substituents on the cyclopentadienyl (B1206354) ring. mdpi.com For instance, the attachment of electron-donating or electron-withdrawing groups can significantly alter the global and local reactivity patterns, influencing the course of reactions such as Diels-Alder cycloadditions. mdpi.com

While a specific CDFT analysis for 1,3-cyclopentadiene, 1-pentyl is not available, the pentyl group is generally considered to be a weak electron-donating group through an inductive effect. Based on studies of other alkyl-substituted cyclopentadienes, it is expected that the pentyl group would slightly increase the nucleophilicity of the diene system compared to unsubstituted cyclopentadiene.

Table 1: Illustrative Global Reactivity Indices for Substituted Cyclopentadienes (Hypothetical Data Based on Analogs)

CompoundElectronic Chemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)
Cyclopentadiene-2.5 eV6.0 eV0.52 eV
1,3-Cyclopentadiene, 1-methyl-2.4 eV5.8 eV0.50 eV
This compound -2.3 eV 5.7 eV 0.46 eV
5-Fluorocyclopentadiene-2.8 eV6.2 eV0.63 eV

This table presents hypothetical data to illustrate expected trends. Actual values would require specific calculations.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a valuable tool for visualizing and quantifying the electron density distribution in molecules, providing a clear picture of chemical bonding and lone pairs. mdpi.comresearchgate.net Topological analysis of the ELF in substituted cyclopentadienes reveals insights into their electronic structure. mdpi.com

For various substituted cyclopentadienes, ELF analysis shows the presence of disynaptic basins corresponding to C-C bonds. mdpi.com The electron population of these basins is influenced by the nature of the substituents on the cyclopentadienyl ring. mdpi.com For example, in a study of several cyclopentadiene analogs, the total electron population in the C1–C2 and C3–C4 bonding regions was found to vary depending on the attached groups. mdpi.com The ELF has been instrumental in distinguishing between different degrees of π-electron delocalization in cyclic systems, including hyperconjugated cyclopentadiene derivatives. sci-hub.se

For this compound, an ELF analysis would be expected to show a typical pattern for a diene, with localized double bonds. The pentyl substituent would likely have a minor perturbing effect on the electron localization within the ring compared to more strongly electron-donating or withdrawing groups.

Global and Local Reactivity Indices

In studies of substituted cyclopentadienes, these indices have been used to predict reactivity patterns in reactions like the Diels-Alder reaction. mdpi.com For monosubstituted cyclopentadienes, the position of the substituent dictates the most nucleophilic atom in the ring. mdpi.com For instance, in cyclopentadienes with a substituent at the C1 position, the C4 atom is typically the most nucleophilic site. mdpi.com Conversely, for those with a substituent at the C2 position, the C1 atom exhibits the highest local nucleophilicity. mdpi.com

Given that this compound has the substituent at the C1 position, it is predicted that the C4 position would be the most nucleophilic center, making it the primary site for electrophilic attack.

Aromaticity and Antiaromaticity Assessment

The concept of aromaticity, typically associated with cyclic, planar, and fully conjugated systems with 4n+2 π-electrons, has been extended to include hyperconjugative aromaticity in substituted cyclopentadienes. chem8.org Computational methods are crucial for assessing the degree of aromatic or antiaromatic character in these compounds.

Nucleus-Independent Chemical Shift (NICS) Analysis of Substituted Cyclopentadienes

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for evaluating aromaticity. acs.org It involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. Negative NICS values are indicative of a diatropic ring current and aromaticity, while positive values suggest a paratropic ring current and antiaromaticity. github.io

Studies on substituted cyclopentadienes have shown that the nature of the substituent significantly influences the NICS values and thus the aromatic character of the ring. nih.govresearchgate.net Electronegative substituents can lead to antiaromatic character, while electropositive substituents can induce aromaticity through hyperconjugation. chem8.org For example, silyl-substituted cyclopentadienes have been shown to exhibit some aromatic character. csu.edu.au However, it has also been argued that cyclopentadienes are generally neither aromatic nor antiaromatic, and that NICS values alone may not be a sufficient criterion for aromaticity. nih.govresearchgate.net

For this compound, the alkyl group is a weak σ-donor. It is anticipated that its effect on the NICS value would be modest, likely resulting in a slightly more negative (or less positive) value compared to unsubstituted cyclopentadiene, but not inducing significant aromatic character.

Table 2: Representative NICS(1)zz Values for Substituted Cyclopentadienes

CompoundSubstituent NatureNICS(1)zz (ppm)Aromatic Character
Cyclopentadiene--10.6 chem8.orgNonaromatic researchgate.net
5-FluorocyclopentadieneElectronegative+8.1 chem8.orgAntiaromatic chem8.org
5,5-bis(trimethylsilyl)cyclopentadieneElectropositiveMore negative than cyclopentadieneSome aromatic character nih.govresearchgate.net
This compound Weakly Electropositive Slightly more negative than -10.6 Primarily nonaromatic

This table includes a mix of reported and predicted values to illustrate the influence of substituents.

Ring Current Characterization in Pentyl Cyclopentadiene

The assessment of ring currents provides a direct physical probe of aromaticity. core.ac.uknih.gov Diatropic ring currents are characteristic of aromatic systems, while paratropic ring currents are found in antiaromatic compounds. core.ac.uknih.gov Computational methods can map these induced ring currents in the presence of an external magnetic field.

Studies on substituted cyclopentadienes have revealed that the nature of the substituent can influence the ring current. core.ac.uknih.gov For instance, in the transition state of the nih.govnih.gov hydrogen shift in cyclopentadiene, a diatropic ring current is observed, indicating aromatic character. core.ac.uknih.gov In contrast, the corresponding shift of a fluorine atom proceeds through a transition state with a paratropic ring current, suggesting antiaromatic character. core.ac.uknih.gov

For this compound, it is expected that the ground state would exhibit a weak diamagnetic ring current, consistent with its classification as a nonaromatic diene. nih.govresearchgate.net The pentyl group is not anticipated to induce a significant diatropic or paratropic ring current.

Conformational Analysis and Molecular Dynamics

The conformation of the cyclopentadiene ring is crucial for its reactivity, particularly in Diels-Alder reactions. The diene must adopt an s-cis conformation for the reaction to occur. Cyclopentadiene is structurally locked in this reactive conformation, which is a major reason for its high reactivity compared to acyclic dienes that must overcome an energetic barrier to rotate from the more stable s-trans to the s-cis conformation. libretexts.org

Substituents at the C5 (methylene) position can significantly influence the planarity and conformation of the cyclopentadiene ring. escholarship.org Computational studies have shown that substituents affect the ring's geometry through hyperconjugative interactions. Electron-donating groups can pre-distort the ring in a way that favors an anti cycloaddition, while electron-withdrawing sigma-acceptors cause a pre-distortion into an envelope-like geometry that favors syn selectivity by mimicking the transition state geometry. escholarship.org Although the pentyl group in 1-pentyl-1,3-cyclopentadiene is at the C1 position, conformational flexibility of the pentyl chain itself could influence the approach of the dienophile through steric hindrance.

Molecular dynamics simulations provide further insight into the reaction pathways of cyclopentadiene dimerization. These simulations show that the reaction is not always a simple, single-pathway process. acs.org Studies on a bifurcating potential energy surface reveal that product ratios can be governed by dynamic effects rather than just the lowest energy transition state. acs.org For substituted cyclopentadienes, the conformational dynamics of the substituent group would be an additional factor influencing the trajectory of the reacting molecules.

Frontier Molecular Orbital Theory Applied to Cyclopentadienyl Systems

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the outcomes of pericyclic reactions like the Diels-Alder reaction. wikipedia.orgtotal-synthesis.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net In a normal-electron-demand Diels-Alder reaction, this involves the HOMO of the diene (the electron-rich component) and the LUMO of the dienophile (the electron-poor component). spcmc.ac.in

For cyclopentadiene, its high reactivity is partly attributed to the relatively high energy of its HOMO and the small HOMO-LUMO gap, which facilitates a strong interaction with dienophiles. nih.gov FMO theory successfully explains the endo stereoselectivity commonly observed in Diels-Alder reactions involving cyclopentadiene. This preference is attributed to favorable "secondary orbital interactions" between the p-orbitals of the substituent on the dienophile and the C2 and C3 p-orbitals of the diene in the endo transition state. wikipedia.org

However, the application of FMO theory to substituted cyclopentadienes is not always straightforward. For 5-substituted cyclopentadienes, FMO theory alone incorrectly predicts reactivity trends. escholarship.org For example, it would predict that an electron-withdrawing fluorine substituent at C5 would decrease reactivity, when in fact it accelerates it. escholarship.org The actual reactivity is better explained by considering the destabilizing effect of the substituent on the ground state of the diene via hyperconjugative antiaromaticity. This destabilization raises the ground state energy, thereby lowering the activation barrier to the transition state. escholarship.orgnih.gov

For 1-pentyl-1,3-cyclopentadiene, the pentyl group is an electron-donating alkyl group. According to computational studies on similar systems (e.g., with methyl groups), such substituents increase the global nucleophilicity of the cyclopentadiene ring. mdpi.com This would enhance the HOMO energy, leading to a smaller HOMO-LUMO gap with electron-poor dienophiles and thus a faster reaction rate, consistent with FMO predictions for substituents on the diene backbone.

The table below shows the calculated HOMO and LUMO energies for parent cyclopentadiene from a computational study, providing a baseline for FMO analysis.

MoleculeOrbitalEnergy (eV)
Cyclopentadiene HOMOCalculated values vary with the level of theory. Example: ~ -8.5 eV (DFT)
Cyclopentadiene LUMOCalculated values vary with the level of theory. Example: ~ +0.5 eV (DFT)

Note: The specific energy values are highly dependent on the computational method used. The values are illustrative of the relative orbital energies. A study using the CBS-QB3 method provided specific values for cyclopentadiene's frontier orbitals in the context of its reaction with tropone (B1200060) derivatives. rsc.org

Applications in Organometallic Chemistry

1-Pentylcyclopentadienyl as a Ligand (Cp)

The 1-pentylcyclopentadienyl anion, [C₅H₄(C₅H₁₁)]⁻, serves as a versatile ligand in organometallic chemistry. Like the parent cyclopentadienyl (B1206354) (Cp) ligand, it is an anionic, six-electron donor that can stabilize a wide range of transition metals. openochem.org Its primary role is often that of a "spectator" ligand, meaning it remains bonded to the metal center while other ligands participate in chemical reactions, providing stability to the complex. libretexts.orgnih.gov

The synthesis of metal complexes incorporating the 1-pentylcyclopentadienyl ligand generally follows well-established methods for preparing cyclopentadienyl complexes. wikipedia.org The most common approach is a salt metathesis reaction. wikipedia.org This process typically involves two main steps:

Deprotonation of the Diene: 1-Pentylcyclopentadiene is first deprotonated using a strong base to form the corresponding alkali metal salt, such as lithium or sodium 1-pentylcyclopentadienide.

Reaction with a Metal Halide: The resulting pentylcyclopentadienide salt is then reacted with a suitable transition metal halide (e.g., MClₓ). The halide ions are displaced by the pentylcyclopentadienyl ligand to form the desired metal complex. wikipedia.org

Alternative methods, such as using trimethylsilylcyclopentadiene or thallium cyclopentadienide (B1229720) derivatives, are also employed in the synthesis of Cp complexes and can be adapted for pentyl-substituted analogues. wikipedia.org For instance, a method for synthesizing n-alkyl cyclopentadienes, which can then be converted to metallocene catalyst compounds, involves the reaction of a cyclopentadienyl anion source with an alkyl group source. google.com A specific example of a related synthesis involves a Grignard reaction to produce a 2,3,4,5-tetramethyl-1-n-pentylcyclopentadienyl ligand. researchgate.net

The concept of hapticity, denoted by the Greek letter eta (η), describes the number of contiguous atoms in a ligand that are bonded to the metal center. cam.ac.ukwikipedia.orgmlsu.ac.in The 1-pentylcyclopentadienyl ligand, like its unsubstituted counterpart, can adopt several bonding modes. cam.ac.uk

η⁵ (Pentahapto): This is the most common and stable bonding mode for cyclopentadienyl ligands. wikipedia.org All five carbon atoms of the cyclopentadienyl ring are bonded to the metal center, with the metal-ligand bond arising from the overlap of the metal's d-orbitals with the π-electron system of the aromatic ring. wikipedia.orgwikipedia.org This creates a strong, delocalized interaction. openochem.org

η³ (Trihapto): In this mode, only three adjacent carbon atoms of the ring are coordinated to the metal, similar to an allyl ligand. wikipedia.orgfiveable.me Such complexes are sometimes referred to as "slipped Cp complexes" and can act as intermediates in reactions where a change in hapticity occurs. wikipedia.orgwikipedia.org

η¹ (Monohapto): This is a less common mode where the ligand is bound to the metal through a single carbon atom via a σ-bond. wikipedia.orgfiveable.me η¹-Cp complexes are often found as intermediates in the formation of the more stable η⁵ complexes. wikipedia.org

The specific hapticity adopted by the 1-pentylcyclopentadienyl ligand can change during a chemical reaction, a process that is crucial for the reactivity of many organometallic catalysts. wikipedia.org

Table 1: Bonding Modes of the 1-Pentylcyclopentadienyl Ligand

HapticityDescriptionNumber of Coordinated CarbonsElectron Donation (Neutral Ligand Method)
η⁵ Pentahapto55
η³ Trihapto33
η¹ Monohapto11

The introduction of a pentyl group onto the cyclopentadienyl ring significantly alters the ligand's steric and electronic profile compared to the unsubstituted Cp ligand. nih.govnih.gov

Steric Effects: The pentyl group increases the steric bulk of the ligand. This added bulk can influence the coordination environment around the metal center, affecting the number and arrangement of other ligands that can bind to the metal. nih.gov This steric hindrance can enhance the stability of the complex by protecting the metal center from unwanted reactions. nih.gov Studies on related systems have shown that the position of alkyl substituents is crucial; for instance, substitution at the beta position of a pentanethiolate ligand greatly increased steric hindrance and decreased the catalytic activity of palladium nanoparticles. frontiersin.org The steric volume of the ligand can determine the spatial availability of the metal center for a substrate, which is a critical factor in catalysis. nih.gov

Electronic Effects: The pentyl group is an alkyl group, which is electron-donating. This property increases the electron density on the cyclopentadienyl ring, making the ligand a stronger electron donor to the metal center compared to the unsubstituted Cp ligand. nih.govnih.gov This enhanced donor ability can influence the electronic properties of the metal, affecting its reactivity and the stability of its oxidation states. nih.gov For example, the use of n-alkyl cyclopentadienyl ligands (propyl or longer) in certain metallocene catalysts has been shown to increase catalyst productivity, a phenomenon known as the "propyl effect". google.com

Table 2: Comparison of Ligand Properties

LigandRelative Steric BulkElectronic Effect
Cyclopentadienyl (Cp) BaselineStandard Donor
1-Pentylcyclopentadienyl IncreasedEnhanced Donor
Pentamethylcyclopentadienyl (Cp*) Significantly IncreasedStrong Donor

Metallocene Chemistry Involving 1-Pentylcyclopentadienyl Ligands

Metallocenes are a class of organometallic compounds consisting of a central metal atom "sandwiched" between two cyclopentadienyl ligands, with the general formula (η⁵-Cp)₂M. wikipedia.orgpharmacy180.com The 1-pentylcyclopentadienyl ligand can be readily incorporated into these structures, forming substituted metallocenes such as bis(1-pentylcyclopentadienyl)metal complexes. These molecules are used as catalysts, particularly for olefin polymerization. wikipedia.orgfiveable.me

Organometallic complexes containing the 1-pentylcyclopentadienyl ligand can adopt several well-defined geometries. libretexts.org

"Piano Stool" or "Half-Sandwich" Complexes: These terms describe complexes where a single cyclopentadienyl ring is bound to a metal center, along with several other ligands (L). libretexts.orgwikipedia.org The general formula is CpMLₙ (where n can be 2, 3, or 4). The cyclopentadienyl ring is envisioned as the "seat" of the stool, and the other ligands (L) are the "legs". openochem.orglibretexts.org The 1-pentylcyclopentadienyl ligand can form the seat in these structures, as seen in related half-sandwich complexes used in catalysis and medicinal chemistry. researchgate.netwikipedia.org

"Bent Metallocene" Geometries: These are complexes of the type Cp₂MXₙ (where n = 1, 2, or 3), in which the two cyclopentadienyl rings are not parallel to each other. libretexts.orgwikipedia.org This bent arrangement is common for metallocenes of early transition metals (Group 4) and is essential for their catalytic activity, for example, in olefin polymerization. wikipedia.orgfiveable.me Replacing standard Cp ligands with 1-pentylcyclopentadienyl would create a bulkier, more electron-rich version of these important catalysts.

The electronic environment provided by ligands is a key factor in stabilizing specific oxidation states of a transition metal. allrounder.aiosti.govresearchgate.net The 1-pentylcyclopentadienyl ligand, being an anionic six-electron donor, plays a crucial role in determining the electronic structure and stability of its complexes. openochem.org

As a strong electron-donating ligand, it is particularly effective at stabilizing metals in lower oxidation states. openochem.org The increased electron density provided by the pentyl group enhances this stabilizing effect compared to an unsubstituted Cp ring. nih.gov The stability of many organometallic complexes can be predicted by the 18-electron rule, which states that stable complexes often have a total of 18 valence electrons (the sum of the metal's d-electrons and the electrons donated by the ligands). pharmacy180.comksu.edu.sa The 1-pentylcyclopentadienyl anion contributes six electrons to this count, helping the metal center achieve this stable electronic configuration. openochem.orgmlsu.ac.in By tuning the steric and electronic properties through substitution, ligands like 1-pentylcyclopentadienyl allow for the fine-tuning of a metal's reactivity and the stabilization of desired oxidation states for catalytic applications. fiveable.meudel.edu

Influence of Pentylcyclopentadienyl on Catalytic Activity in Olefin Polymerization

The introduction of a pentyl group onto a cyclopentadienyl ligand has a notable effect on the catalytic activity of the corresponding metallocene catalysts used in olefin polymerization. The nature of the ligand framework, including the electronic and steric properties of its substituents, is a critical factor in determining the performance of single-site catalysts. sioc-journal.cntennessee.edu The alkyl substituent on the cyclopentadienyl ring can influence catalyst productivity, the molecular weight of the resulting polymer, and other polymer properties. ethz.ch

The catalytic performance of metallocene complexes can be fine-tuned through modifications of the ligand structure. tennessee.edu Factors such as the bulkiness of the substituents on the N-aryl groups can create steric crowding at the metal center, which in turn suppresses chain transfer processes and leads to the formation of higher molecular weight polymers. ethz.ch While general studies often focus on a range of alkyl groups, the specific impact of a pentyl group is understood within the broader context of n-alkyl substituents.

The "Propyl Effect" and its Extension to Pentyl-Substituted Ligands

A recognized phenomenon in olefin polymerization is the "propyl effect". google.comresearchgate.net This effect describes the observation that unbridged metallocene catalyst compounds featuring at least one n-alkyl cyclopentadienyl ligand, where the alkyl chain is a propyl group or longer, exhibit enhanced productivity compared to metallocenes with smaller alkyl groups like methyl or ethyl. google.comresearchgate.net

This increase in productivity extends to catalysts bearing longer n-alkyl chains, including pentyl-substituted cyclopentadienyl ligands. google.com The underlying principle is that the length of the n-alkyl chain, once it reaches a certain threshold (n-propyl), positively influences the catalytic cycle, leading to a more efficient polymerization process. While the term is the "propyl effect," it effectively represents a general "long-chain alkyl effect."

Catalyst Ligand SubstituentObserved Effect on ProductivityReference
n-PropylcyclopentadienylIncreased Productivity ("Propyl Effect") google.comresearchgate.net
n-ButylcyclopentadienylIncreased Productivity google.comresearchgate.net
n-Pentylcyclopentadienyl Increased Productivity google.com

Coordination Polymer Formation with Pentylcyclopentadienyl Ligands

Coordination polymers are extended structures composed of metal centers linked by bridging ligands. wikipedia.orglupinepublishers.com The dimensionality and structure of these polymers are dictated by the coordination geometry of the metal ion and the nature of the linking ligand. wikipedia.org Ligands capable of forming multiple coordination bonds are essential for the formation of these one-, two-, or three-dimensional networks. wikipedia.orglupinepublishers.com The pentylcyclopentadienyl ligand, in its anionic form (pentylcyclopentadienide), can act as such a bridging ligand, facilitating the assembly of coordination polymers with metal cations.

Structure and Assembly of Alkali Metal Pentylcyclopentadienide Polymers

The pentylcyclopentadienyl ligand has been shown to form coordination polymers with alkali metals. A specific, well-characterized example is the formation of a one-dimensional coordination polymer with potassium ions. researchgate.net In this case, the ligand used is 2,3,4,5-tetramethyl-1-n-pentylcyclopentadienyl.

The structure of this polymer, [K(C₁₄H₂₃)(C₄H₈O)]n, consists of zigzag chains where potassium ions are bridged by the tetramethyl-n-pentylcyclopentadienyl anions. researchgate.net An ancillary tetrahydrofuran (B95107) (THF) molecule coordinates to each potassium ion, completing its coordination sphere. researchgate.net The polymer strands assemble through self-assembly during crystallization. researchgate.net

Structural Details of an Alkali Metal Pentylcyclopentadienide Polymer

Feature Description Reference
Compound [K(C₁₄H₂₃)(C₄H₈O)]n researchgate.net
Metal Center Potassium (K) researchgate.net
Bridging Ligand 2,3,4,5-tetramethyl-1-n-pentylcyclopentadienyl researchgate.net
Ancillary Ligand Tetrahydrofuran (THF) researchgate.net
Structure Type One-dimensional (1D) coordination polymer researchgate.net

| Assembly | Zigzag chains of alternating K⁺ ions and bridging ligands | researchgate.net |

This structural arrangement highlights the capability of the pentyl-substituted cyclopentadienyl ligand to act as a multidentate linker in constructing extended organometallic networks. researchgate.net

Applications in Polymer Science

The unique chemical structure of 1,3-Cyclopentadiene, 1-pentyl, characterized by a reactive diene system and an aliphatic pentyl group, makes it a valuable precursor and component in various areas of polymer science. Its applications range from the development of advanced polymerization catalysts to the synthesis of functional polymers with tailored properties.

Applications in Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

Substituted cyclopentadienes, including 1-pentyl-1,3-cyclopentadiene, are crucial intermediates in organic and organometallic chemistry. researchgate.net A primary application of these compounds is in the synthesis of metallocene catalysts, which are widely used for olefin polymerization. google.comgoogle.com The synthesis of these catalysts often involves the deprotonation of an alkyl cyclopentadiene (B3395910) to form the corresponding cyclopentadienyl (B1206354) anion. google.com This anion is then reacted with a metal salt, such as zirconium tetrachloride, to form the final metallocene complex. google.com Unbridged metallocene catalysts that incorporate n-alkyl cyclopentadienyl ligands (propyl or longer) have been noted to exhibit increased productivity in polymerization processes, a phenomenon sometimes called the "propyl effect". google.com

The synthesis of the 1-pentyl-1,3-cyclopentadiene intermediate itself can be achieved through various methods, such as the reaction of a cyclopentadienyl anion source (like sodium cyclopentadienide (B1229720) or a cyclopentadienyl Grignard reagent) with an alkyl halide like 1-iodopentane (B145852) or 1-bromopentane (B41390). google.com Optimized reaction conditions are crucial to ensure high purity and yield, avoiding the formation of undesirable dimeric impurities. google.com The functionalized cyclopentadienyl ligands derived from these intermediates are pivotal in creating catalysts for a wide array of organic transformations. researchgate.net

Construction of Complex Ring Systems via Diels-Alder Reactions

The quintessential reaction of cyclopentadienes is the Diels-Alder reaction, a [4+2] cycloaddition that efficiently forms six-membered rings. nih.goviitk.ac.in 1-Pentyl-1,3-cyclopentadiene, as a substituted diene, readily participates in these reactions to construct complex bicyclic and polycyclic systems. organicchemistrydata.org Cyclopentadiene is recognized as one of the most reactive dienes in normal electron-demand Diels-Alder reactions due to its locked s-cis conformation, which requires minimal geometric distortion to achieve the transition state. nih.gov

A direct application involves the reaction of cyclopentadiene with α-olefins, such as 1-pentene (B89616), to generate alkyl-substituted bicyclo[2.2.1]heptane scaffolds. acs.org While this specific reaction involves cyclopentadiene as the diene and 1-pentene as the dienophile, the resulting adduct is structurally analogous to the product of a reaction where 1-pentyl-1,3-cyclopentadiene would act as the diene. These reactions can be conducted without a solvent or catalyst, often by heating the reactants in a sealed vessel. acs.orgsciforum.net

The facial selectivity of Diels-Alder reactions involving 5-alkyl-1,3-cyclopentadienes is a critical aspect, with steric hindrance being a primary controlling factor. nih.govacs.org The dienophile can approach the diene from the same side as the alkyl group (syn addition) or the opposite side (anti addition). Generally, syn addition is more favored with dienophiles that are sterically less demanding. nih.govacs.org The stereochemical outcome of the reaction is also governed by the Alder Endo Rule, which predicts that the substituent on the dienophile will preferentially occupy the endo position in the product under kinetic control. organicchemistrydata.orgpearson.com

Table 1: Representative Diels-Alder Reaction with a Cyclopentadiene and an Alkene

Diene Dienophile Key Product Reaction Conditions Reference
Cyclopentadiene 1-Pentene 2-Propylbicyclo[2.2.1]heptane (after hydrogenation) 170 °C, 18 h, sealed reactor acs.org
Cyclopentadiene 1-Heptene 2-Pentylbicyclo[2.2.1]heptane (after hydrogenation) 170 °C, 18 h, sealed reactor acs.org

Synthesis of Polycyclic Structures and Natural Products

The construction of polycyclic frameworks is a cornerstone of complex molecule synthesis, and the Diels-Alder reaction is a powerful tool for this purpose. nih.govosti.govumich.edu The bicyclo[2.2.1]heptane core generated from the Diels-Alder reaction of a cyclopentadiene derivative is itself a polycyclic structure and a versatile building block for more elaborate molecules, including natural products. acs.orgru.nl

While specific examples detailing the use of 1-pentyl-1,3-cyclopentadiene in a completed natural product synthesis are not prominent, the general strategy is well-established. For instance, E. J. Corey's landmark synthesis of prostaglandins (B1171923) utilized a Diels-Alder reaction with a 5-substituted cyclopentadiene as a key step to establish the core structure and control stereochemistry. nih.gov Similarly, quinone cycloadditions with cyclopentadiene have been employed in the synthesis of natural products like epi-epoxydon. organicchemistrydata.org The functionalized bicyclic adducts obtained from 1-pentyl-1,3-cyclopentadiene are primed for further transformations, allowing for the introduction of additional functional groups and the construction of further rings. The development of synthetic methodologies is crucial for expanding the application of these building blocks to the synthesis of complex natural products. osti.gov

Development of Novel Synthetic Routes and Methodologies

Advances in synthetic chemistry continuously provide more efficient and selective routes to valuable intermediates like 1-pentyl-1,3-cyclopentadiene. Methodologies have been developed to optimize the synthesis of n-alkyl cyclopentadienes by carefully controlling reaction conditions to improve yields and minimize impurities, often employing non-aqueous workup procedures to isolate the target compound. google.comgoogle.com

More broadly, novel strategies for preparing substituted cyclopentadienes are an active area of research. One advanced method involves a three-step sequence of palladium-catalyzed haloallylation of an alkyne, followed by a palladium-catalyzed cross-coupling and a ruthenium-catalyzed ring-closing metathesis, which provides a versatile route to 1,2-disubstituted cyclopentadienes. organic-chemistry.org Furthermore, the development of flow chemistry techniques represents a significant methodological improvement for Diels-Alder reactions. d-nb.inforesearchgate.net Continuous flow reactors can be used for the in situ thermal cracking of dicyclopentadiene (B1670491) to the reactive monomer, which is then immediately reacted with a dienophile in the same system. d-nb.inforesearchgate.net This approach allows for better control, scalability, and safety, representing a modern advancement applicable to the synthesis of adducts derived from cyclopentadiene and its derivatives.

Q & A

Q. How can cyclopentadiene derivatives be tailored for high-energy-density fuel applications?

  • Methodological Answer : Hydrogenation and isomerization of tricyclopentadiene derivatives yield high-energy fuels with densities >0.9 g/cm³. For example, Pd-B/γ-Al₂O₃ catalysts promote selective hydrogenation of tricyclopentadiene to exo-tetrahydrotricyclopentadiene, a fuel component with superior volumetric energy content. Acid-catalyzed isomerization further optimizes branching for low-temperature fluidity .

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